molecular formula C13H12ClN3O3S B2554155 6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1448069-17-7

6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2554155
CAS No.: 1448069-17-7
M. Wt: 325.77
InChI Key: VLKSTTPYCJUIRA-UHFFFAOYSA-N
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Description

6-(5-Chloro-2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound featuring a fused pyrrolo[3,4-d]pyrimidine core substituted with a 5-chloro-2-methoxybenzenesulfonyl group at position 5. Structurally related analogs (e.g., BK50193) share the pyrrolo[3,4-d]pyrimidine scaffold but differ in substituents, influencing their physicochemical and pharmacological profiles .

Properties

IUPAC Name

6-(5-chloro-2-methoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S/c1-20-12-3-2-10(14)4-13(12)21(18,19)17-6-9-5-15-8-16-11(9)7-17/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKSTTPYCJUIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step organic reactionsThis can be achieved through nucleophilic aromatic substitution reactions, where the sulfonyl chloride reacts with the pyrrolo[3,4-d]pyrimidine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chloro or methoxy positions .

Scientific Research Applications

6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pyrrolo[3,4-d]Pyrimidine Derivatives

  • 6-(4-Ethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (BK50193)

    • Molecular Weight : 289.35 g/mol (C₁₄H₁₅N₃O₂S).
    • Key Difference : The sulfonyl group is substituted with a 4-ethylphenyl moiety instead of 5-chloro-2-methoxyphenyl. This reduces electronegativity and may alter solubility and target selectivity compared to the target compound .
  • tert-Butyl 6-(5-Chloro-2-Methoxybenzenesulfonyl)-5H,6H,7H-Pyrrolo[3,4-d]Pyrimidine-5-Carboxylate

    • CAS : 2137515-95-6.
    • Key Difference : Incorporates a tert-butyl carbamate protective group at position 5, which may improve synthetic stability but reduce bioavailability in vivo .

Pyrrolo[2,3-d]Pyrimidine Derivatives

  • 7-Bromo-4-Chloro-5-Methyl-5H-Pyrrolo[3,2-d]Pyrimidine (13a)
    • Molecular Weight : 245.38 g/mol (C₇H₆BrClN₃).
    • Key Difference : The fused pyrrolo[3,2-d]pyrimidine core and bromo/chloro substituents confer distinct electronic properties. This compound demonstrated antimycobacterial activity (MIC: 2–4 µg/mL), suggesting halogen substituents enhance antimicrobial potency .

Substituent Modifications

Sulfonyl Group Replacements

  • 4-[6-(4-Methyl-1,2,3-Thiadiazole-5-Carbonyl)-5H,6H,7H-Pyrrolo[3,4-d]Pyrimidin-2-yl]Morpholine
    • Molecular Weight : 332.38 g/mol (C₁₄H₁₆N₆O₂S).
    • Key Difference : Replaces the sulfonyl group with a thiadiazole-carbonyl-morpholine moiety. This modification likely enhances metabolic stability due to the thiadiazole ring’s resistance to oxidation .

Halogenation Effects

  • 2-Cyclopropyl-5H,6H,7H-Pyrrolo[3,4-d]Pyrimidin-4-Ol Dihydrochloride Molecular Weight: 193.20 g/mol (C₁₀H₁₁Cl₂N₃O). Halogen-free analogs like this may exhibit reduced cytotoxicity compared to chloro-substituted derivatives .

Anticancer Potential

Pyrrolo-pyrimidine derivatives, such as those in , act as Bcl-xL protein inhibitors (e.g., 6,7-dihydro-5H-pyrido[2,3-c]pyridazine derivatives), inducing apoptosis in cancer cells. The sulfonyl group in the target compound may enhance binding to Bcl-xL’s hydrophobic groove, though direct evidence is lacking .

Antimicrobial Activity

Compounds like 13a (7-bromo-4-chloro-5-methyl-pyrrolo[3,2-d]pyrimidine) show antimycobacterial activity , suggesting halogenation at specific positions improves efficacy. The target compound’s 5-chloro substituent may similarly enhance activity against bacterial targets .

Biological Activity

6-(5-chloro-2-methoxybenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of pyrrolo[3,4-d]pyrimidines, which are known for their potential therapeutic applications across various diseases. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClN3O3SC_{13}H_{12}ClN_3O_3S, with a molecular weight of approximately 303.77 g/mol. The presence of the 5-chloro-2-methoxybenzenesulfonyl group contributes to its unique reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit various enzymes and receptors involved in pathological processes:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators, which is beneficial in treating inflammatory diseases.
  • Antiviral Activity : Preliminary studies suggest that derivatives of pyrrolo[3,4-d]pyrimidines exhibit antiviral properties against Hepatitis C virus (HCV) and SARS-CoV-2 .

Biological Activities

The following table summarizes the reported biological activities associated with this compound:

Activity Description Reference
Antiviral Exhibits activity against HCV and potential against SARS-CoV-2.
Anti-inflammatory Inhibits COX enzymes reducing inflammation markers.
Antimicrobial Demonstrates antibacterial properties against various Gram-positive and Gram-negative bacteria.
Antitumor Shows cytotoxic effects on cancer cell lines in vitro.

Case Studies

  • Antiviral Efficacy Against HCV :
    A study explored nucleoside mimetics based on pyrrolo[2,3-d]pyrimidine derivatives. The findings indicated that certain derivatives exhibited significant anti-HCV activity with low cytotoxicity profiles .
  • Anti-inflammatory Effects :
    Research demonstrated that compounds similar to this compound effectively reduced inflammation in animal models by inhibiting COX enzymes .
  • Antimicrobial Activity :
    A comparative study on various pyrrolo[3,4-d]pyrimidines revealed that this compound displayed notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) competitive with standard antibiotics .

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